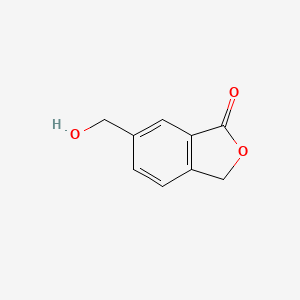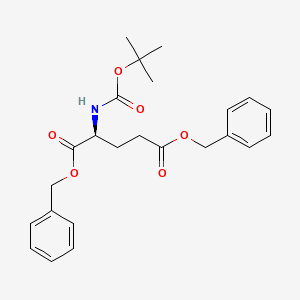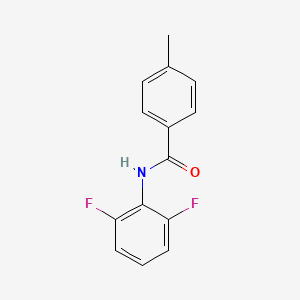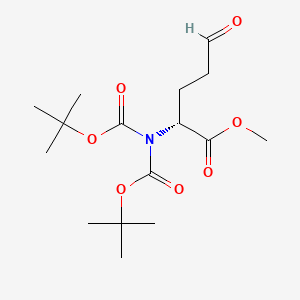
6-(hydroxymethyl)isobenzofuran-1(3H)-one
Vue d'ensemble
Description
6-(hydroxymethyl)isobenzofuran-1(3H)-one is an organic compound that belongs to the benzofuran family. This compound is characterized by a benzofuran ring with a hydroxymethyl group attached to it. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(hydroxymethyl)isobenzofuran-1(3H)-one can be achieved through various synthetic routes. One common method involves the hydroxymethylation of benzofuran derivatives. This process typically uses formaldehyde as the hydroxymethylating agent under acidic or basic conditions. The reaction can be carried out in the presence of catalysts such as Lewis acids or bases to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroxymethylation reactions. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-(hydroxymethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form a benzofuran derivative with a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides (R-X), and aryl halides (Ar-X) are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: Benzofuran-2-carboxylic acid, benzofuran-2-aldehyde.
Reduction: 2-Hydroxybenzofuran.
Substitution: 6-(Halomethyl)-2-benzofuran-1(3H)-one, 6-(Alkylmethyl)-2-benzofuran-1(3H)-one.
Applications De Recherche Scientifique
6-(hydroxymethyl)isobenzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 6-(hydroxymethyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities, inhibition of microbial growth, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Hydroxymethyl)furfural: An organic compound formed by the dehydration of reducing sugars, known for its potential carcinogenicity and use as a food additive.
2-Hydroxybenzofuran: A benzofuran derivative with a hydroxyl group, known for its biological activities and use in pharmaceuticals.
6-(Halomethyl)-2-benzofuran-1(3H)-one: A halogenated derivative of 6-(hydroxymethyl)isobenzofuran-1(3H)-one, used in organic synthesis.
Uniqueness
This compound is unique due to its specific structural features and the presence of a hydroxymethyl group. This functional group allows for a wide range of chemical modifications and interactions, making it a versatile compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
452978-21-1 |
|---|---|
Formule moléculaire |
C9H8O3 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
6-(hydroxymethyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8O3/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3,10H,4-5H2 |
Clé InChI |
YOZMWKCMXYWHLA-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=C(C=C2)CO)C(=O)O1 |
SMILES canonique |
C1C2=C(C=C(C=C2)CO)C(=O)O1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanol](/img/structure/B1628235.png)
![1-[(2-Methylpropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1628236.png)
![1-{[(2-Bromophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1628237.png)

![1-[(4-Methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1628241.png)
![tert-Butyl [2-amino-2-(2-nitrophenyl)ethyl]carbamate](/img/structure/B1628243.png)




![2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1628251.png)
![3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol](/img/structure/B1628252.png)

